molecular formula C10H13N3O B3360394 2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine CAS No. 88875-20-1

2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine

Cat. No. B3360394
CAS RN: 88875-20-1
M. Wt: 191.23 g/mol
InChI Key: VDGMLUODUHPBAS-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are aromatic compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . They are found in various biological compounds, including DNA, and have diverse pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One such method involves the Dimroth rearrangement, which is an isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of “2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine” could not be found in the available resources.


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and depend on various factors, including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .

Mechanism of Action

While the specific mechanism of action for “2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine” is not available, pyrimidine derivatives have been found to exert their pharmacological effects through various mechanisms. For instance, some pyrimidine derivatives have shown anticancer potential through inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Future Directions

The future directions in the research of pyrimidine derivatives involve the development of novel pyrimidine analogs with enhanced pharmacological activities and minimal toxicity . These compounds have the potential to be used not only as drugs but also as organoelectronic materials, fluorescent materials, etc .

properties

IUPAC Name

2-methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-6-5-9(14-4)12-10-7(2)11-8(3)13(6)10/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGMLUODUHPBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(N=C(N12)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30518966
Record name 2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88875-20-1
Record name 2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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